2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group, a mercaptomethyl group, and a spirocyclic azaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multi-step organic synthesis. One common method includes the cyanoacetylation of amines, followed by subsequent reactions to introduce the mercaptomethyl and spirocyclic azaspirodecane moieties . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with various molecular targets. The amino group and mercaptomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone: This compound has a similar spirocyclic structure but lacks the mercaptomethyl group.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness
The presence of the mercaptomethyl group in 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone distinguishes it from similar compounds. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific research applications.
Properties
Molecular Formula |
C12H22N2OS |
---|---|
Molecular Weight |
242.38 g/mol |
IUPAC Name |
2-amino-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H22N2OS/c13-7-11(15)14-6-5-12(9-14)3-1-10(8-16)2-4-12/h10,16H,1-9,13H2 |
InChI Key |
ZPADZXVEUAWXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CS)CCN(C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.